Trimethylsilylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OSi/c1-8(2,3)6-4(5)7/h1-3H3,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYKEFFPLPLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504216 | |
| Record name | N-(Trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18148-61-3 | |
| Record name | N-(Trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation of Trimethylsilylurea
Established Preparative Routes for N,N'-Bis(trimethylsilyl)urea
Several reliable methods for the synthesis of N,N'-bis(trimethylsilyl)urea have been developed, ensuring its accessibility for various chemical applications.
Reaction of Urea (B33335) with Bis(trimethylsilyl)amine
A high-yield synthesis of N,N'-bis(trimethylsilyl)urea involves the reaction of urea with bis(trimethylsilyl)amine. researchgate.net This method is noted for its efficiency, producing the desired product in a 98% yield when half a mole of urea is heated with bis(trimethylsilyl)amine. researchgate.net The reaction proceeds with the formation of the N,N-bis(trimethylsilyl) form of the urea derivative. researchgate.net
Synthesis via Hexamethyldisilazane (B44280) (HMDS) and Chlorotrimethylsilane (B32843) (TMSCl) Catalysis
A widely used and scalable method for preparing N,N'-bis(trimethylsilyl)urea is the reaction of urea with hexamethyldisilazane (HMDS) in the presence of a catalytic amount of chlorotrimethylsilane (TMSCl). researchgate.netprepchem.com This process is conducted under anhydrous conditions. prepchem.com The reaction mixture is typically heated to reflux, which is the boiling point of HMDS. prepchem.com During the reaction, ammonia (B1221849) gas is evolved and can be collected for reuse. prepchem.com As the reaction progresses, the solid urea dissolves, and N,N'-bis(trimethylsilyl)urea precipitates as fine needles. prepchem.com
The use of catalytic salts, such as ammonium (B1175870) salts (e.g., ammonium sulfate (B86663) or ammonium chloride), can significantly improve the reaction conditions by allowing for lower temperatures and shorter reaction times, leading to higher yields of a purer product with minimal decomposition. google.com For instance, using ammonium sulfate as a catalyst, the reaction of urea with HMDS at a reflux temperature of approximately 125°C for 1.25 hours can yield N,N'-bis(trimethylsilyl)urea in over 98% purity. google.com The product can be isolated by filtration or distillation to remove the liquid components. prepchem.com
Table 1: Representative Catalytic Syntheses of N,N'-Bis(trimethylsilyl)urea from Urea and HMDS google.com
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Ammonium Sulfate | None | ~125 (reflux) | 1.25 | 98.5 | >99 |
| Ammonium Chloride | Toluene | ~110 (reflux) | 1.25 | 98.4 | >99 |
Alternative Synthetic Approaches
Other methods for synthesizing silyl-substituted ureas have been explored. One such approach involves the reaction of trimethylsilyl (B98337) isocyanate with urea. innospk.com While less common for the direct synthesis of N,N'-bis(trimethylsilyl)urea, isocyanates are key precursors for various substituted urea derivatives. nih.gov Another alternative involves the reaction of amines with less toxic reagents like diethyl carbonate as a substitute for phosgene. nih.gov
Advanced Synthetic Strategies for this compound Derivatives
The versatility of the this compound scaffold has led to the development of synthetic methods for a variety of substituted derivatives, expanding their utility in organic and medicinal chemistry.
Synthesis of Substituted Trimethylsilylureas (e.g., N-Phenyl-N,N'-bis(trimethylsilyl)urea)
Substituted trimethylsilylureas, such as N-phenyl-N,N'-bis(trimethylsilyl)urea, can be synthesized through specific routes. One common method is the reaction of a substituted isocyanate, like phenylisocyanate, with bis(trimethylsilyl)amine in a suitable solvent. ontosight.ai This reaction introduces a phenyl group onto one of the nitrogen atoms of the urea backbone. ontosight.ai The presence of both the phenyl and the two trimethylsilyl groups significantly influences the compound's properties, including its reactivity and solubility. ontosight.ai
Another approach involves the transsilylation of existing bis(trimethylsilyl)ureas. For example, the reaction of N,N'-bis(trimethylsilyl)-N,N'-propylene urea with (chloromethyl)dimethylchlorosilane leads to the formation of N-chlorodimethylsilylmethyl-N′-trimethylsilyl-N,N′-propylene urea. researchgate.net
Mechanistic Considerations in Derivative Formation
The formation of this compound derivatives involves several key mechanistic steps. In the silylation of ureas, the reactivity of the silylating agent and the nature of the urea substrate are crucial. For instance, in the reaction involving HMDS and a catalyst, the catalyst facilitates the activation of the Si-N bond in HMDS, making the trimethylsilyl group more susceptible to nucleophilic attack by the nitrogen atoms of urea.
In the synthesis of substituted derivatives, the mechanism often involves the nucleophilic attack of an amine or a silylated amine on an isocyanate. The reaction of disilylamines with carbon dioxide, catalyzed by oxovanadium(V), has been shown to produce silylureas. nii.ac.jp The proposed mechanism involves the formation of a vanadium-silylamide intermediate, followed by carbon dioxide insertion into the V-N bond. nii.ac.jp Subsequent reaction with another molecule of disilylamine yields the corresponding silylurea. nii.ac.jp This suggests that isocyanate may not be a free intermediate in this particular catalytic cycle. nii.ac.jp
The study of these mechanisms is essential for optimizing reaction conditions and for the rational design of new synthetic routes to novel this compound derivatives with tailored properties for specific applications in materials science and medicinal chemistry. ontosight.ainih.govescholarship.orgrsc.org
Reactivity and Mechanistic Investigations of Trimethylsilylurea
Silylating Agent Capabilities and Scope
Trimethylsilylurea is a powerful silylating agent for a range of functional groups. Its reactivity stems from the labile silicon-nitrogen bonds, which are readily cleaved in the presence of nucleophiles. smolecule.com A significant advantage of using this compound is that the silylation reactions can often be conducted under neutral conditions, and the primary byproduct, urea (B33335), is frequently insoluble in common organic solvents, simplifying product purification. gelest.comgoogle.com
Mechanistic Pathways of Silylation of Hydroxyl Groups
The silylation of hydroxyl groups is a primary application of this compound. Research has suggested that the silylation of hydroxy functionalities by reagents like this compound can proceed through distinct mechanistic pathways. researchgate.netresearchgate.net The high affinity of silicon for oxygen is a key driving force for this reaction. researchgate.net
The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the silicon atoms of this compound. This leads to the transfer of a trimethylsilyl (B98337) group to the alcohol, forming a trimethylsilyl ether and N-trimethylsilylurea. The latter can then silylate a second alcohol molecule, ultimately producing the disilylated alcohol and urea. The reaction is effectively driven to completion by the formation of the strong silicon-oxygen bond. smolecule.com
For the related silylating agent, N,O-bis(trimethylsilyl)acetamide (BSA), it has been noted that three distinct mechanistic pathways are plausible, which helps to explain the mild conditions under which these reactions can occur. researchgate.netresearchgate.net While detailed comparative studies for this compound are less common in the reviewed literature, the underlying principles of nucleophilic attack at the silicon center are considered to be similar.
Silylation of Carboxylic Acids
This compound is also effective for the silylation of carboxylic acids, converting them into their corresponding trimethylsilyl esters. acs.org This transformation is valuable for protecting the carboxyl group during subsequent reactions or for increasing the volatility of the acid for analytical techniques. The reaction proceeds readily, often by simply heating the carboxylic acid with this compound. colostate.edu The mechanism is analogous to that of alcohol silylation, involving the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the silicon atom of the silylating agent.
Silylation of Amine and Thiol Functionalities
The scope of this compound extends to the silylation of primary and secondary amines, as well as thiols. wikipedia.org Silylation of amines can enhance their nucleophilicity and is a key step in various synthetic procedures. core.ac.uk For instance, the reaction of an amine with this compound yields the N-trimethylsilylated amine. Mechanistic studies involving related silylating agents like trimethylsilyl chloride have shown that the formation of the silylated amine is a key intermediate that accelerates subsequent acylation reactions. researchgate.netsciforum.net This suggests that the in situ formation of N-silylated amines using this compound can be a strategic step in multi-step syntheses. Similarly, thiols can be converted to their corresponding trimethylsilyl thioethers.
Formation of Trimethylsilyl Enol Ethers
Trimethylsilyl enol ethers are important intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. wikipedia.org this compound has been shown to be an effective reagent for the formation of trimethylsilyl enol ethers from enolizable ketones. researchgate.net The reaction involves the deprotonation of the α-carbon of the ketone to form an enolate, which is then trapped by the trimethylsilyl group from the silylating agent. wikipedia.org The use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) for this purpose often requires a catalyst and specific solvent conditions to achieve high regio- and stereoselectivity. researchgate.net
Table 1: Functional Groups Silylated by this compound
| Functional Group | Substrate Class | Product |
|---|---|---|
| Hydroxyl (-OH) | Alcohols, Phenols | Trimethylsilyl Ethers |
| Carboxyl (-COOH) | Carboxylic Acids | Trimethylsilyl Esters |
| Amino (-NHR) | Primary & Secondary Amines | N-Trimethylsilylamines |
| Thiol (-SH) | Thiols | Trimethylsilyl Thioethers |
Detailed Mechanistic Studies of Silicon-Mediated Transformations
The utility of this compound as a silylating agent is underpinned by the thermodynamics and kinetics of the silyl (B83357) transfer process. The reactions are generally driven by the formation of highly stable silicon-heteroatom bonds (e.g., Si-O) at the expense of the weaker silicon-nitrogen bond in the reagent. smolecule.com
Proposed General Mechanisms for Trimethylsilylation Reactions
The generally accepted mechanism for silylation by this compound involves a nucleophilic substitution at the silicon center. smolecule.com The reaction can be summarized in the following steps:
Nucleophilic Attack: The substrate, containing an active hydrogen (e.g., from a hydroxyl, carboxyl, or amino group), acts as a nucleophile. It attacks one of the electrophilic silicon atoms of the this compound molecule.
Transition State: A pentacoordinate silicon intermediate or transition state is proposed to form. researchgate.net
Silyl Group Transfer: The silicon-nitrogen bond is cleaved, transferring the trimethylsilyl group to the nucleophilic heteroatom of the substrate.
Byproduct Formation: This initial transfer results in the formation of the silylated product and N-trimethylsilyl-N'-monosubstituted urea. This intermediate can then react with another molecule of the substrate to yield a second equivalent of the silylated product and unsubstituted urea.
A key factor contributing to the efficiency of this compound is the precipitation of the urea byproduct from many common reaction solvents, which drives the equilibrium towards the products. gelest.com Computational studies on related silylamides have explored the energy profiles of these reactions, including the characterization of transition states and intermediates, providing a deeper understanding of their reactivity. open.ac.uk For instance, studies on N-silylated cyclic ureas have shown a correlation between the reactivity and the intramolecular O···Si distance, suggesting a tendency towards a pseudo-pentacoordinate state around the silicon atom. researchgate.net
Role of Silicon Oxophilicity in Reactivity and Transformations
The reactivity of this compound and related N-silylated compounds is significantly influenced by the inherent oxophilicity of silicon—its strong affinity for oxygen. researchgate.netthieme-connect.comthieme-connect.com This property is a driving force in many of its reactions, particularly in its function as a silylating agent for protecting hydroxyl groups. thieme-connect.comresearchgate.net The interaction between the silicon atom and a nearby oxygen atom, often the carbonyl oxygen within the urea structure itself, plays a crucial role in modulating the compound's reactivity.
Detailed studies on N-silylated cyclic ureas have revealed that the intramolecular distance between the silicon and the carbonyl oxygen (Si⋯O) is a key determinant of reactivity. researchgate.netresearchgate.net A shorter Si⋯O distance, which is significantly less than the sum of the van der Waals radii, suggests a "pseudo-pentacoordinated" character at the silicon atom. researchgate.netresearchgate.net This pseudo-pentacoordination is believed to weaken the Si-N bond, making the trimethylsilyl group more susceptible to transfer. Computational studies using Density Functional Theory (DFT) have established a direct correlation between the Si⋯O distance and the rate of alcoholysis; a shorter distance corresponds to a higher reaction rate. researchgate.netresearchgate.net This relationship forms the basis of a predictive model where the ground-state molecular structure can be used to estimate the silylating power of the compound. researchgate.netresearchgate.net The strong but labile bonds that silicon can form with oxygen donors facilitate these transformations under mild conditions. rsc.org
Silyl-Proton Exchange Processes
A fundamental reaction pathway for this compound involves silyl-proton exchange. researchgate.net This process is central to its utility as a silylating agent, where the trimethylsilyl (TMS) group is transferred from the urea nitrogen to an active hydrogen on another molecule, such as an alcohol, amine, or carboxylic acid. lepidlife.comacs.org The exchange effectively replaces a proton on a substrate with a TMS group, forming a more volatile and often less reactive derivative suitable for analysis or further synthetic steps. wikipedia.org
The mechanism can be viewed as a proton scavenger process where the silylating agent, such as N,N'-bis(trimethylsilyl)urea (BSU), reacts with a protic substrate (e.g., R-OH). researchgate.net In this exchange, a new silyl ether (R-O-Si(CH₃)₃) is formed along with a byproduct, which in the case of BSU is the highly stable and often insoluble urea. lepidlife.comresearchgate.net This process is highly efficient for protecting a wide range of functional groups. thieme-connect.com
Intramolecular Rearrangements and Tautomerism in Silylamides and Silylureas
Silylureas and related silylamides can undergo intramolecular rearrangements, where the silyl group migrates between different atoms within the same molecule. wikipedia.org One observed pathway is a 1,3-rearrangement. researchgate.net Such rearrangements are a broad class of organic reactions that result in structural isomers. wiley-vch.de
In the broader context of silylamides, a dynamic equilibrium often exists where the silyl group can migrate between nitrogen and oxygen atoms. While N,O-bis(trimethylsilyl)acetamide (BSA) exists predominantly in the O-silylated imidic ester form, N,N'-bis(trimethylsilyl)urea (BSU) exists in the N,N'-bis(trimethylsilyl) form. researchgate.net This difference in tautomeric preference highlights the subtle electronic and structural factors that govern the position of the silyl group. The potential for the silyl group to rearrange is a critical aspect of the chemistry of these reagents, influencing which atom acts as the nucleophile or base in subsequent reactions. researchgate.net
Reactivity Profiling and Stability Studies
Solvolysis Kinetics of N-Silylated Urea Derivatives
Kinetic studies of the solvolysis of N-trimethylsilylated cyclic ureas in an n-octanol/tetrahydrofuran (B95107) mixture have demonstrated a profound difference in reactivity based on the size of the urea ring. researchgate.net The rate constants for these reactions, determined by gas chromatography, span several orders of magnitude, highlighting the strong influence of molecular structure on stability. researchgate.netresearchgate.net The half-lives of five-membered cyclic ureas were found to be at least three orders of magnitude greater than those of their six- and seven-membered counterparts, indicating significantly lower reactivity. researchgate.netresearchgate.net
| Compound (Ring Size) | Half-Life (t½) | Relative Reactivity |
|---|---|---|
| N-Trimethylsilyl-imidazolidin-2-one (5-membered) | > 3000 minutes | Very Low |
| N-Trimethylsilyl-tetrahydro-pyrimidin-2-one (6-membered) | ~ 3 minutes | High |
| N-Trimethylsilyl- researchgate.netresearchgate.netdiazepin-2-one (7-membered) | < 3 minutes | Very High |
Influence of Molecular Structure and Ring Size on Reactivity
The molecular structure, particularly the geometry and steric environment, is a primary factor dictating the reactivity of silylated ureas. numberanalytics.comtutorchase.com As demonstrated by solvolysis kinetics, the size of the ring in cyclic N-silylated ureas has a dramatic effect on their reactivity. researchgate.net This difference is attributed to the geometric constraints imposed by the ring system, which directly affects the intramolecular Si⋯O distance and the extent of pseudo-pentacoordination at the silicon center. researchgate.netresearchgate.netresearchgate.net
In the highly stable five-membered ring systems, the molecular geometry is more rigid, preventing the silicon and carbonyl oxygen atoms from achieving the close proximity required for the low-energy transition state that facilitates silyl group transfer. researchgate.net In contrast, the more flexible six- and seven-membered rings can more easily adopt a conformation where the Si⋯O interaction is stronger. researchgate.netresearchgate.net This stronger interaction leads to a more pronounced pseudo-pentacoordinate character at the silicon atom, weakening the Si-N bond and dramatically increasing the rate of solvolysis. researchgate.netresearchgate.net Therefore, the greater flexibility of the larger rings allows them to access a more reactive conformation that is sterically inaccessible to the smaller, more rigid five-membered rings. researchgate.net
Hydrolytic Conditions for Trimethylsilyl Group Cleavage
The trimethylsilyl (TMS) group is widely used as a protecting group in organic synthesis due in part to the well-defined conditions under which it can be removed, or "cleaved." wikipedia.org The Si-O bond formed upon silylation of an alcohol is susceptible to hydrolysis. The TMS group is particularly known for its lability under acidic conditions. wikipedia.org
Cleavage of the trimethylsilyl group can be readily achieved using various reagents and conditions:
Fluoride-based Reagents: Sources of fluoride (B91410) ions are highly effective for cleaving silicon-oxygen bonds due to the exceptional strength of the resulting silicon-fluoride (Si-F) bond. harvard.edu Common reagents include tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (THF), hydrofluoric acid (HF), often in a complex with pyridine (B92270) or triethylamine, and fluorosilicic acid (H₂SiF₆). wikipedia.orgwikipedia.orgharvard.edu
Acidic Conditions: The TMS group is extremely sensitive to acid hydrolysis. wikipedia.org Treatment with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (CF₃COOH) rapidly removes the group. wikipedia.orgwikipedia.org In fact, the sensitivity is so high that even mild proton donors, such as silica (B1680970) gel used in chromatography, can be sufficient to cause cleavage. wikipedia.org
Basic Conditions: While more stable to base than to acid, the TMS group can also be cleaved under certain basic conditions, although this is less common.
The high sensitivity of the TMS group to acidic and fluoride-based conditions allows for its selective removal in the presence of other, more robust, protecting groups. wikipedia.orgharvard.edu
Applications of Trimethylsilylurea in Organic Synthesis Research
Strategic Use in Protective Group Chemistry
In multi-step organic syntheses, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from undergoing unwanted reactions. gelest.com Trimethylsilylurea is an effective reagent for this purpose, converting functional groups with reactive hydrogens into their more stable trimethylsilyl (B98337) derivatives. lepidlife.com These silyl (B83357) groups are stable under a variety of reaction conditions but can be readily removed when the protection is no longer needed, regenerating the original functional group. lepidlife.comvulcanchem.com
Protection of Alcoholic Functions
This compound is widely used to protect the hydroxyl (-OH) group of alcohols by converting them into trimethylsilyl (TMS) ethers. smolecule.comresearchgate.net This transformation is crucial as it masks the acidic proton and nucleophilic character of the alcohol, which could otherwise interfere with subsequent synthetic steps, particularly those involving organometallic reagents or strong bases. gelest.com The silylation of alcohols with BSU can be performed under mild conditions. researchgate.net Research has shown that the efficiency of this reaction can be significantly enhanced using a recyclable solid acid catalyst, such as Nafion SAC-13. lepidlife.com This catalytic method allows for the trimethylsilylation of primary, secondary, and tertiary alcohols in short reaction times and with excellent yields. lepidlife.comresearchgate.net
Table 1: Protection of Alcohols using this compound (BSU)
| Substrate Class | Product | Catalyst/Conditions | Outcome | Reference(s) |
| Primary Alcohols | Trimethylsilyl Ether | Nafion SAC-13, Room Temp. | Excellent yields, short reaction times | lepidlife.comresearchgate.net |
| Secondary Alcohols | Trimethylsilyl Ether | Nafion SAC-13, Room Temp. | Excellent yields, short reaction times | lepidlife.comresearchgate.net |
| Tertiary Alcohols | Trimethylsilyl Ether | Nafion SAC-13, Room Temp. | Excellent yields, short reaction times | lepidlife.comresearchgate.net |
| Phenols | Trimethylsilyl Ether | Nafion SAC-13, Room Temp. | Efficient conversion, excellent yields | researchgate.net |
Protection of Carboxylic Acid Functions
The protection of carboxylic acid groups is another important application of this compound in organic synthesis. lepidlife.comvulcanchem.comsmolecule.com BSU reacts with carboxylic acids to form trimethylsilyl esters. thieme-connect.de This protection is vital in complex syntheses, such as in the pharmaceutical industry for the production of semi-synthetic β-lactam antibiotics like penicillins and cephalosporins. lepidlife.comvulcanchem.comresearchgate.net By converting the acidic proton of the carboxyl group into a silyl ester, the functionality is rendered inert to conditions that would otherwise cause undesirable side reactions. vulcanchem.comresearchgate.net The silylation process is reversible, allowing for the regeneration of the carboxylic acid group under specific, often aqueous, conditions. vulcanchem.com
Table 2: Protection of Carboxylic Acids using this compound (BSU)
| Substrate | Protected Product | Application Context | Purpose of Protection | Reference(s) |
| Carboxylic Acid | Trimethylsilyl Ester | General Organic Synthesis | Masking of acidic proton and nucleophilicity | lepidlife.comsmolecule.com |
| β-Lactam Intermediate | Silylated Carboxyl Group | Penicillin & Cephalosporin Synthesis | To allow subsequent derivatization of the molecule | vulcanchem.comresearchgate.nettnjchem.com |
Protection of Other Active Hydrogen-Containing Functional Groups
The utility of this compound as a protecting agent extends beyond alcohols and carboxylic acids to other functional groups that possess active hydrogens. lepidlife.comgelest.com This includes key functional groups such as amines and thiols. lepidlife.comgelest.com The protection of these groups follows a similar principle, where the active hydrogen is replaced by a trimethylsilyl group, thus reducing the group's reactivity and nucleophilicity. lepidlife.comsmolecule.com This temporary deactivation allows for chemical transformations to be carried out on other parts of the molecule without interference from the protected amine or thiol. gelest.com This strategy has been noted in the context of peptide synthesis, where BSU can address solubility and nucleophilicity issues of unprotected amino acids by converting them to their silylated forms. chemrxiv.org
Table 3: Protection of Other Functional Groups with this compound (BSU)
| Functional Group | Protected Form | Purpose of Protection | Reference(s) |
| Amine (-NH₂) | N-Trimethylsilyl Amine | Reduce nucleophilicity; enhance solubility | lepidlife.comsmolecule.comchemrxiv.org |
| Thiol (-SH) | S-Trimethylsilyl Thioether | Mask active hydrogen and nucleophilicity | lepidlife.comgelest.com |
Role in the Synthesis of Complex Organic Molecules
Beyond its role in protective group chemistry, this compound serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly those containing nitrogen.
Synthesis of Various Nitrogen-Containing Compounds
This compound is a key reagent in the synthesis of a diverse array of nitrogen-containing compounds. smolecule.com Its applications are prominent in the pharmaceutical sector, where it is used as an essential intermediate in the production of important β-lactam antibiotics, including penicillins, cephalosporins, and ampicillin (B1664943). lepidlife.comvulcanchem.com In a broader synthetic context, its structure allows it to be a precursor for other nitrogenous compounds. For instance, the dehydration of BSU can yield bis(trimethylsilyl)carbodiimide (B93060), another valuable synthetic precursor for N-heterocycles. nih.gov
Table 4: Examples of Nitrogen-Containing Compounds Synthesized Using BSU
| Compound Class | Specific Examples | Role of BSU | Reference(s) |
| β-Lactam Antibiotics | Penicillins, Cephalosporins, Ampicillin | Silylating agent and intermediate | lepidlife.comvulcanchem.comtnjchem.com |
| Carbodiimides | Bis(trimethylsilyl)carbodiimide | Precursor (via dehydration) | nih.gov |
Key Intermediate in Urea (B33335) Derivative Elaboration
As a disubstituted urea, this compound is an ideal starting point for the elaboration into more complex and substituted urea derivatives. The silicon-nitrogen bonds in BSU can be selectively cleaved and replaced, allowing for the introduction of new functionalities. For example, reaction with electrophiles like acyl chlorides can lead to the formation of N-acyl-N'-trimethylsilylureas, which are themselves versatile intermediates. researchgate.netnih.gov This step-wise elaboration provides a controlled method for constructing unsymmetrical and functionally diverse urea-based molecules, which are significant scaffolds in medicinal chemistry and materials science.
Table 5: Elaboration of BSU into Other Urea Derivatives
| Reagent/Process | Intermediate/Product Class | Significance | Reference(s) |
| Acyl Halides | N-Acyl-N'-trimethylsilylureas | Versatile intermediates for further synthesis | researchgate.netnih.gov |
| Phthaloyl Chloride | 1,3-Phthaloyl-1,3-dimethylurea (from a dimethylated BSU analog) | Formation of cyclic urea derivatives | researchgate.net |
Application in Peptide Synthesis Methodologies
The synthesis of peptides is a cornerstone of biochemistry and pharmaceutical development, requiring precise, stepwise assembly of amino acids. bachem.com A critical challenge in this process is the prevention of unwanted side reactions by temporarily protecting reactive functional groups. bachem.com this compound (BSU) serves as an effective reagent in these methodologies. nbinno.com
Research has shown that BSU is an efficient additive for addressing the solubility and nucleophilicity challenges associated with unprotected amino acids. chemrxiv.org It works by converting them into silylated derivatives, which are more amenable to coupling reactions. chemrxiv.org Specifically, BSU has been used for the silylation of amino acid hydrohalides, achieving this transformation in almost quantitative yields. researchgate.net A key advantage of this method is that it proceeds without causing racemization, preserving the stereochemical integrity of the chiral amino acids. researchgate.net
Furthermore, BSU is employed in peptide coupling reactions, including those involving hydroxy amino acids. researchgate.net The silylation of carboxyl groups to form trimethylsilyl (TMS) esters is a documented step in the total synthesis of certain immuno-stimulating peptides. researchgate.net A significant practical benefit of using BSU is that its primary byproduct, urea, is insoluble in common organic solvents like dichloromethane, allowing for easy removal by simple filtration. researchgate.net
Beyond direct synthesis, BSU is also used as a derivatizing agent to increase the volatility of peptides, which facilitates their analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). smolecule.comvulcanchem.com
Implementation as a Control Reagent in Stereoselective Transformations
Stereoselective transformations, which control the three-dimensional arrangement of atoms in a molecule, are crucial in the synthesis of complex organic molecules like pharmaceuticals. afjbs.comgoogle.com this compound has been identified as a valuable control reagent in such syntheses. researchgate.netconicet.gov.arthieme-connect.com Its function extends beyond simple protection to actively influencing the stereochemical outcome of a reaction. researchgate.net
The use of organosilicon reagents is a known strategy in stereoselective pathways. google.comgoogle.com BSU, along with the related compound bis(trimethylsilyl)acetamide (BSA), can be used to control the concentration of protic acids generated in a reaction mixture. This control is critical because the presence and concentration of acidic species can significantly impact the stereoselectivity of a transformation. researchgate.net By scavenging excess acid, BSU helps maintain optimal conditions for achieving the desired stereoisomer. Research has documented that the application of reagents like BSU can lead to improved stereochemical control in various reactions, including palladium-catalyzed allylic substitutions. researchgate.netconicet.gov.ar
The table below conceptually illustrates the role of BSU in controlling stereoselectivity.
Table 1: Conceptual Role of this compound in Stereoselective Reactions
| Reaction Condition | Key Intermediates/Byproducts | Stereochemical Outcome | Rationale |
|---|---|---|---|
| Without BSU | Uncontrolled protic acid (e.g., H-X) | Lower diastereomeric or enantiomeric excess | Acid-catalyzed side reactions or epimerization can lead to a mixture of stereoisomers. |
| With BSU | BSU scavenges H-X to form protonated urea and silyl-X | Higher diastereomeric or enantiomeric excess | By maintaining a low concentration of protic acid, BSU prevents undesired pathways, thereby enhancing the selectivity of the primary reaction pathway. researchgate.net |
Contribution to Advanced Synthetic Methodologies
The effectiveness of a synthetic method is often measured by its ability to produce the target molecule in high yield and with high selectivity. This compound plays a significant role in achieving these objectives.
Enhancing Reaction Yields and Selectivity in Organic Transformations
This compound is recognized as a versatile reagent that enhances both yields and selectivity in a variety of organic reactions. chemimpex.com The primary mechanism for this enhancement is the protection of reactive functional groups. chemimpex.com Functional groups such as alcohols (-OH), amines (-NH₂), and carboxylic acids (-COOH) can be temporarily converted into their trimethylsilyl ether or ester derivatives. smolecule.comvulcanchem.com
Table 2: Impact of this compound on Reaction Outcomes
| Transformation Type | Role of this compound | Outcome | Reference(s) |
|---|---|---|---|
| Amide Synthesis | Coupling reagent; activates carboxylic acids | Forms amides, particularly useful for sterically hindered substrates. | smolecule.com |
| Silylation of Alcohols | Silylating agent | Protects hydroxyl groups, preventing side reactions and enabling transformations at other sites. | vulcanchem.com |
| Formation of Silyl Enol Ethers | Reagent | Forms reactive intermediates used in carbon-carbon bond-forming reactions. | researchgate.net |
| Peptide Coupling | Protecting and coupling agent | Increases yield and prevents racemization. | researchgate.net |
Facilitating Chemo- and Regioselective Functionalizations
In molecules with multiple functional groups (polyfunctional molecules), achieving a reaction at a single, specific site is a significant challenge. Chemoselectivity refers to the ability to discriminate between different types of functional groups, while regioselectivity involves discriminating between similar functional groups at different positions within a molecule. researchgate.net
This compound is a key tool for facilitating such selective functionalizations. The strategy involves using BSU to protect the most reactive functional group with a trimethylsilyl group. This "blocking" action directs subsequent reagents to react at a different, unprotected site. thieme-connect.comnih.gov The presence of a bulky trimethylsilyl group can influence the regiochemistry of a reaction due to steric and electronic effects. nih.gov
For example, in a molecule containing both a primary and a less reactive secondary alcohol, the primary alcohol can be selectively silylated. A subsequent oxidation reaction would then occur exclusively at the unprotected secondary alcohol. Because the trimethylsilyl protecting group can be easily removed under mild conditions, this approach provides a powerful and reversible method for directing the reactivity of complex molecules. psu.edu
This principle is demonstrated conceptually in the table below.
Table 3: Conceptual Application of this compound in Selective Functionalization
| Starting Material (Substrate) | Step 1: Reaction with BSU | Intermediate | Step 2: Reaction with Reagent 'X' | Final Product (after deprotection) | Type of Selectivity Achieved |
|---|---|---|---|---|---|
| A molecule with two different functional groups, F¹ (more reactive) and F² (less reactive). | BSU selectively protects F¹ to form F¹-TMS. | Molecule with F¹-TMS and F². | Reagent 'X' reacts only with the free F² group. | Molecule with original F¹ and modified F². | Chemoselectivity |
| A molecule with two similar functional groups at different positions, P¹ (more accessible) and P² (less accessible). | BSU selectively protects the group at P¹ due to lower steric hindrance. | Molecule with protected P¹ and free P². | A reagent reacts only at the unprotected P² position. | Molecule with original group at P¹ and modified group at P². | Regioselectivity |
Role of Trimethylsilylurea in Catalysis Research
Utilization as a Silylating Agent in Catalytic Processes
As a silylating agent, Trimethylsilylurea—often referred to as 1,3-Bis(trimethylsilyl)urea or BSU—operates by transferring its TMS groups to substrates containing active hydrogens, such as alcohols, amines, and carboxylic acids. smolecule.com This transformation is critical in many catalytic reactions where protecting or activating a specific functional group is necessary to achieve desired selectivity and efficiency.
The utility of this compound is particularly evident in transition metal-catalyzed reactions, a field where precise control of reactivity is paramount. researchgate.net One of the most significant applications is in palladium-catalyzed allylic substitution reactions. researchgate.netresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In this context, this compound is not merely a protecting group agent but an essential control reagent. It can be used to convert a nucleophile into its silylated derivative in situ. This transient modification can alter the nucleophile's reactivity and solubility, thereby influencing the reaction's stereochemical and regiochemical outcome. researchgate.netresearchgate.net
The choice of metal catalyst in conjunction with the silylation strategy can direct the reaction towards different isomers. For instance, in allylic substitutions, palladium catalysts often favor the formation of linear products, whereas iridium-based catalysts can selectively yield branched products. organic-chemistry.org The use of silylating agents like this compound is compatible with these diverse metal systems, providing chemists with a versatile method to tune reaction pathways. nih.govnih.gov
| Metal Catalyst | Typical Regioselectivity in Allylic Substitution | Role of Silylating Agent (e.g., this compound) |
| Palladium (Pd) | Predominantly forms linear substitution products. organic-chemistry.org | Generates soft nucleophiles in situ, facilitates the catalytic cycle. |
| Iridium (Ir) | Predominantly forms branched substitution products. organic-chemistry.orgnih.gov | Enables reactions with ester enolates and other stabilized nucleophiles. nih.gov |
| Rhodium (Rh) | Used in various transformations including bis-silylation. mdpi.com | Can participate in the silylation of substrates prior to or during the catalytic cycle. |
| Cobalt (Co) | Employed in cycloaddition reactions. csic.es | Can be used to modify substrates to control reactivity and selectivity. |
The application of this compound spans both homogeneous and heterogeneous catalysis, defined by the phase of the catalyst relative to the reactants. savemyexams.com
Homogeneous Catalysis : In a homogeneous system, the catalyst exists in the same phase as the reactants, typically in a liquid solution. savemyexams.comyoutube.com this compound is frequently used in this context. For example, in solution-phase organometallic catalysis, such as iridium-catalyzed allylic substitutions, all components—the substrate, the silylating agent, and the iridium complex—are dissolved in a common solvent. nih.govuzh.ch This allows for high catalyst activity and selectivity under often mild reaction conditions due to the molecular-level interaction between the catalyst and the silylated substrate.
Participation in Metal-Catalyzed Reactions (e.g., Allylic Substitutions)
Impact on Catalytic Efficiency and Reaction Conditions
The use of this compound can have a profound impact on the efficiency of a catalytic process and the conditions under which it is run. By activating a substrate or trapping a byproduct, it can significantly improve reaction rates and yields.
A key example is its role in reactions that are otherwise slow or inefficient. The silylation of a substrate can increase its nucleophilicity or volatility, making it more amenable to the catalytic transformation. In some catalytic polymerizations, the introduction of a silylating agent to activate the monomer has been shown to reduce reaction times dramatically, for instance, from over ten hours to under thirty minutes, while achieving high conversion rates. mdpi.com This acceleration allows reactions to be conducted under milder conditions, such as lower temperatures, which can prevent side reactions and decomposition of sensitive products.
Furthermore, the silylation process itself can be made more efficient through catalysis. The synthesis of this compound from urea (B33335) and hexamethyldisilazane (B44280), which traditionally required high temperatures and long reaction times, can be significantly improved by using catalysts like ammonium (B1175870) salts or saccharin, resulting in higher yields and purity under more favorable conditions. vulcanchem.com The byproducts of silylation with this compound are also beneficial; after the TMS group is transferred, the remaining urea is often inert and can be easily removed, helping to drive the reaction equilibrium towards the desired product. researchgate.net
| Parameter | Without Silylating Agent | With this compound (or similar agent) | Impact |
| Reaction Time | Often long (e.g., >12 hours) mdpi.com | Significantly shorter (e.g., < 1 hour) mdpi.com | Increased throughput, energy savings |
| Temperature | Higher temperatures may be required | Can often be run at lower temperatures | Better selectivity, less degradation |
| Catalyst Loading | May require higher loading | Can be effective at lower catalyst loading mdpi.com | Cost savings, reduced metal contamination |
| Product Yield | Variable or moderate | Often high to quantitative smolecule.comgelest.com | Improved process efficiency |
Investigation into this compound as a Component or Precursor for Novel Catalysts
Beyond its role as a reactive additive, research is exploring the use of this compound as a direct component or a chemical precursor for synthesizing novel catalysts. researchgate.net A catalyst precursor is a stable compound that is converted into the active catalytic species immediately before or during the reaction. google.comgoogleapis.com
The structure of this compound, with its combination of reactive Si-N bonds and a urea backbone, makes it an interesting building block for new materials. It has been cited as a component in curable compositions and polymers that may possess catalytic properties or serve as scaffolds for catalytic sites. epo.org Its derivatives, such as bis(trimethylsilyl)carbodiimide (B93060)—which can be synthesized from this compound—are valuable synthons for complex nitrogen-containing molecules. nih.gov This opens the possibility of using this compound to construct novel ligands for metal catalysts, where the urea moiety could participate in substrate binding or influence the electronic properties of the metal center.
The development of novel catalysts is a major goal in green chemistry, aiming for systems that are more efficient, selective, and sustainable. researchgate.netsciencedaily.com By using well-defined precursors like this compound, researchers can design catalysts with specific structures and functionalities. This molecular-level design can lead to catalysts that operate under milder conditions, reduce waste, and enable new chemical transformations, aligning with the broader push for more environmentally benign industrial processes. rsc.org
Computational and Theoretical Investigations of Trimethylsilylurea
Quantum Chemical Approaches
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules like trimethylsilylurea. nih.govwikipedia.org These computational methods analyze reaction mechanisms, transition state energies, and chemical equilibria, providing predictive power in chemical research. rsc.org
Early theoretical examinations of this compound and related silylamides utilized ab initio and semi-empirical quantum mechanical methods. open.ac.uk These approaches were instrumental in exploring the structural complexity and reactivity of this class of silylating agents. open.ac.uk Ab initio techniques, which are based on first principles without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, have been applied to study key molecular behaviors. open.ac.ukaspbs.com Specifically, these calculations have been used to investigate the hindered rotation around chemical bonds, the 1,3-migration of the silicon atom, and the influence of molecular conformation on the silylation process. open.ac.uk The computational data from these studies support and explain known rotational and tautomeric behaviors of silylamides. open.ac.uk
Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry for investigating the electronic structure of molecules. wikipedia.org DFT provides insights into molecular properties, bonding, and reaction pathways by focusing on the electron density rather than complex wavefunctions. nih.gov In the context of this compound and its derivatives, DFT calculations have been employed to optimize molecular geometries and understand electronic properties. researchgate.netbuketov.edu.kz These studies are critical for analyzing the molecule's reactivity, predicting reaction mechanisms, and understanding the transition states involved in processes like silylation. nih.gov
Ab Initio and Semi-Empirical Quantum Mechanical Calculations
Molecular Structure and Conformation Analysis
The reactivity of this compound is intrinsically linked to its complex structural nature, which includes the presence of different tautomeric and rotameric forms. open.ac.uk Computational analysis is essential for identifying and characterizing these species and understanding their impact on the molecule's chemical behavior.
Theoretical studies have confirmed that silylamides like this compound exhibit a rich structural landscape featuring both tautomeric and rotameric species. open.ac.uk Tautomers are structural isomers that readily interconvert, in this case involving the migration of the trimethylsilyl (B98337) group between nitrogen and oxygen atoms. This leads to an amide-imidate equilibrium, where the compound can exist as the N-silyl amide form or the O-silyl imidate form. open.ac.ukresearchgate.net Rotamers, or conformational isomers, arise from the rotation around single bonds. Computational models have been used to predict the relative stabilities and populations of these different forms. open.ac.uk For instance, calculations on the reaction of N-silylformamide with water suggested that the O-silylimidate tautomer is the preferred species for the silylation reaction. open.ac.uk
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Description |
|---|---|
| N,N'-Bis(trimethylsilyl)urea | The trimethylsilyl groups are bonded to the nitrogen atoms. |
The conformational and tautomeric complexity of this compound directly influences its effectiveness as a silylating agent. open.ac.uk Computational modeling helps to elucidate how the molecule's different forms participate in the silylation mechanism. The silylation process involves the transfer of a trimethylsilyl group from the urea (B33335) backbone to another molecule. open.ac.uk Theoretical calculations have shown that the energy profile of the reaction, and thus its efficiency, can depend significantly on which tautomer (N-silyl or O-silyl) is the active silylating species. open.ac.uk Studies suggest that the structural complexity is directly related to the compound's reactivity, which spans several orders of magnitude in thermodynamic silylating power. open.ac.uk
Computational methods have been successfully applied to analyze the dynamic processes within the this compound molecule, specifically hindered rotations and silicon migrations. open.ac.uk Hindered rotation refers to the restricted rotation around bonds, such as the C-N bond, due to steric or electronic barriers. This phenomenon has been indicated by experimental techniques and explored theoretically. researchgate.net
The 1,3-migration of the silicon atom between the nitrogen and oxygen atoms is a key process corresponding to the tautomeric equilibrium. open.ac.uk Theoretical calculations have been used to determine the energy barriers associated with these dynamic events. open.ac.uk For example, the activated 5-coordinate intermediate involved in the silicon migration has been characterized computationally, and the activation energy for the process has been estimated. open.ac.uk The successful calculation of torsional barriers has helped explain some of the unique electronic and chemical characteristics of these materials. open.ac.uk
Table 2: Calculated Energy Barriers for Processes in Silylamides
| Process | Compound Type | Calculated Parameter | Finding | Source |
|---|---|---|---|---|
| Si-O / Si-N Exchange | N-p-tolyl-N-trimethylsilylacetamide | Free Enthalpy of Activation | 15.6 kcal/mol | researchgate.net |
| 1,3-Migration of Silicon (N to O) | Silylamides | Activation Energy | Estimated via characterization of a 5-coordinate intermediate. | open.ac.uk |
| Hindered Rotation | Silylamides | Torsional Barrier | Successfully calculated for a series of materials. | open.ac.uk |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N'-Bis(trimethylsilyl)urea |
| O,N-Bis(trimethylsilyl)isourea |
| N-silylformamide |
| N-p-tolyl-N-trimethylsilylacetamide |
Computational Modeling of Conformational Effects on Silylation Mechanisms
Elucidation of Reaction Pathways and Energetic Profiles
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions involving this compound. Through quantum chemical calculations, it is possible to map out the entire reaction pathway, identifying the energetic peaks (transition states) and valleys (intermediates) that molecules traverse as they transform from reactants to products. This theoretical insight is crucial for understanding and predicting the reactivity of silylating agents.
Prediction of Activation Energies for Silylation and Related Reactions
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. solubilityofthings.com In the context of silylation, this corresponds to the energy barrier that must be overcome for the trimethylsilyl group to be transferred from the urea nitrogen to a substrate. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the reaction, allowing for the prediction of these energy barriers. numberanalytics.com A lower activation energy correlates with a faster reaction rate. youtube.com
The silylation reaction mechanism is understood to proceed via nucleophilic attack on the silicon atom of the trimethylsilyl group. smolecule.com Theoretical studies on related silylamides have characterized an activated 5-coordinate intermediate that forms during the 1,3-migration of a silyl (B83357) group from nitrogen to oxygen. open.ac.uk An estimated activation energy for this intramolecular process has been calculated, providing a model for the energy required to achieve the key transition state structure. open.ac.uk In one study on a related N-alkyl(trimethylsilyl)amide, an activation energy of 15.3 kcal/mol was calculated for an intramolecular rearrangement, showcasing the energy scales involved. researchgate.net Another calculation for a silylacetamide derivative suggested a barrier to tautomerization of approximately 21 kcal/mol. open.ac.uk
These computational findings help to quantify the energetic requirements for the reactions where this compound acts as a silylating agent.
| Process | System Studied | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Intramolecular Rearrangement | N-alkyl(trimethylsilyl)amide | 15.3 | researchgate.net |
| Tautomerization | Silylacetamide derivative | ~21 | open.ac.uk |
Characterization of Transition States and Intermediates
A chemical reaction rarely proceeds in a single step from reactants to products. The pathway is often punctuated by high-energy transition states and lower-energy, transient species known as intermediates. mdpi.com
Transition States (TS): A transition state is the highest point on a reaction energy profile, representing a fleeting molecular configuration where bonds are in the process of breaking and forming. solubilityofthings.commdpi.com It is an unstable entity that cannot be isolated. mdpi.com For silylation reactions, the transition state is believed to involve a five-coordinate silicon center, often with a trigonal bipyramidal geometry. open.ac.ukresearchgate.net In this arrangement, the incoming nucleophile (e.g., an alcohol) is forming a new bond to the silicon, while the Si-N bond of the urea is simultaneously elongating and breaking. smolecule.comopen.ac.uk
Intermediates: An intermediate is a species that exists in a local energy minimum along the reaction coordinate, making it more stable than a transition state. mdpi.com While often short-lived, intermediates can sometimes be detected. In the context of this compound chemistry, tautomeric forms, such as the O-silylimidate, are considered potential reactive intermediates. open.ac.uk Computational studies suggest that the O-silylimidate tautomer may be the preferred species for certain silylation reactions, such as the silylation of water. open.ac.uk
| Entity | Description | Stability | Key Feature in Silylation |
|---|---|---|---|
| Transition State | Highest energy point on the reaction pathway; a fleeting molecular arrangement. mdpi.com | Unstable (energy maximum) | Characterized by a five-coordinate silicon atom. open.ac.ukresearchgate.net |
| Intermediate | A species corresponding to a local energy minimum between transition states. mdpi.com | Relatively more stable (energy minimum) | The O-silylimidate tautomer is a potential reactive intermediate. open.ac.uk |
Analysis of Through-Space Interactions (e.g., Si...O Distances and Pseudo-Pentacoordination)
Beyond formal covalent bonds, non-covalent interactions that occur "through space" can significantly influence a molecule's structure and reactivity. In this compound and related compounds, a critical through-space interaction exists between the silicon atom and the carbonyl oxygen. mdpi.comresearchgate.net
This interaction leads to a phenomenon known as pseudo-pentacoordination . Although the silicon atom is formally bonded to four other atoms (tetracoordinate), its proximity to the carbonyl oxygen gives it a character that approaches five-coordination. researchgate.netelte.hu This is evidenced by computational and X-ray diffraction studies which reveal an intramolecular Si···O distance that is significantly shorter than the sum of the van der Waals radii of silicon and oxygen. researchgate.netresearchgate.net
The significance of this pseudo-pentacoordination is its direct impact on silylating ability. researchgate.netelte.hu The close approach of the oxygen atom to the silicon center is thought to weaken the Si-N bond, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net Computational studies have established a strong correlation between the length of this Si···O interaction and the rate of solvolysis (a measure of reactivity) in families of N-silylated cyclic ureas. researchgate.netresearchgate.net A shorter Si···O distance generally corresponds to a higher reactivity. researchgate.net
| Interaction Type | Typical Distance (Å) | Description |
|---|---|---|
| Si-O Covalent Bond | ~1.61 - 1.63 | A formal, strong chemical bond between silicon and oxygen. wikipedia.orgresearchgate.netresearchgate.net |
| Si···O Through-Space Interaction | ~2.81 - 3.03 | Observed non-covalent distance in related silylated imides, indicating pseudo-pentacoordination. researchgate.net |
| Sum of Si + O Van der Waals Radii | ~3.62 | The expected distance for non-bonded contact (Si ≈ 2.10 Å, O ≈ 1.52 Å). yale.eduwikipedia.org |
Advanced Characterization Techniques for Trimethylsilylurea and Its Reaction Products
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the structure of trimethylsilylurea. By probing the interactions of molecules with electromagnetic radiation, these methods offer a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ²⁹Si, ¹⁷O)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. libretexts.org For 1,3-Bis(trimethylsilyl)urea in DMSO-d6, a peak at -1.69 ppm is assigned to the methyl carbons of the TMS groups, while the carbonyl carbon of the urea (B33335) moiety appears at 157.95 ppm. chemicalbook.com The upfield shift of the methyl carbons is characteristic of silicon-bound methyl groups.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is used to probe the nitrogen environments within a molecule. While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the N-Si and N-C bonds in this compound and its derivatives.
²⁹Si NMR Spectroscopy: As a key element in this compound, silicon-29 (B1244352) NMR offers direct insight into the silicon environment. huji.ac.il The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to the silicon atom. pascal-man.comresearchgate.net The typical chemical shift range for trimethylsilyl (B98337) groups is broad, and the specific shift for this compound provides information about the electronic environment around the silicon atom, influenced by the adjacent nitrogen atom of the urea group. pascal-man.com Background signals from glass and quartz in the NMR tube and probe can sometimes interfere with the spectrum, appearing around -110 ppm. huji.ac.il
¹⁷O NMR Spectroscopy: Oxygen-17 NMR, although challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, can be used to study the carbonyl oxygen of the urea group. The chemical shift of the ¹⁷O nucleus is highly sensitive to its electronic environment and can provide information about hydrogen bonding and other intermolecular interactions involving the carbonyl group.
Table 1: NMR Spectroscopic Data for 1,3-Bis(trimethylsilyl)urea
| Nucleus | Solvent | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| ¹H | DMSO-d6 | 0.086 chemicalbook.com | Si(CH₃)₃ |
| ¹³C | DMSO-d6 | -1.69 chemicalbook.com | Si(CH₃)₃ |
| 157.95 chemicalbook.com | C=O |
Note: Data is compiled from available spectral information. Specific values may vary slightly depending on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. wikipedia.org It is a powerful tool for identifying functional groups within a molecule. rtilab.com In the context of this compound, FTIR spectra reveal characteristic vibrational modes. The spectrum of 1,3-Bis(trimethylsilyl)urea, often taken as a KBr disc, displays several key absorption bands. chemicalbook.comguidechem.com The carbonyl (C=O) stretching vibration is a prominent feature, typically observed in the region of 1600-1700 cm⁻¹. tandfonline.com The N-H stretching vibrations, if present in monosubstituted or unsubstituted ureas, appear in the range of 3200-3500 cm⁻¹. researchgate.net Additionally, Si-C and Si-N stretching and bending vibrations can be identified, providing further structural confirmation. For instance, silylation can be confirmed by the appearance of new bands corresponding to the silyl (B83357) groups. core.ac.ukresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. tandfonline.com It measures the inelastic scattering of monochromatic light, usually from a laser source. For urea and its derivatives, Raman spectroscopy is particularly useful for observing symmetric vibrations. researchgate.netacs.org The symmetric N-C-N stretching mode in urea derivatives gives rise to a strong Raman peak. researchgate.net In studies of urea derivatives, a strong and intense line around 1000 cm⁻¹ is a notable feature in their Raman spectra. acs.org This technique can be employed to study the interactions of this compound with other molecules and surfaces.
Diffraction and Imaging Techniques
Diffraction and imaging techniques are essential for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.
Wide-Angle X-ray Scattering/Diffraction (WAXS/XRD) for Polymeric Materials
Wide-Angle X-ray Scattering (WAXS), often used interchangeably with Wide-Angle X-ray Diffraction (WAXD), is a fundamental technique for probing the structure of materials at the atomic and molecular level. rigaku.comwikipedia.org It is particularly valuable in polymer science for determining the degree of crystallinity, identifying crystalline phases, and analyzing the arrangement of polymer chains. wikipedia.orgfiveable.merroij.com The technique involves irradiating a sample with an X-ray beam and measuring the intensity of the scattered X-rays at wide angles, typically greater than 5-10°. rigaku.comfiveable.me The resulting diffraction pattern provides a fingerprint of the material's structure; sharp, well-defined peaks indicate a highly ordered, crystalline structure, while broad, diffuse halos are characteristic of amorphous, non-crystalline regions. icdd.com
In the context of reaction products derived from this compound, WAXS is instrumental in characterizing the solid-state morphology of resulting polymers. For instance, research on novel polyimides synthesized from bis(trimethylsilyl)urea demonstrates the utility of this technique. In one study, a new polyimide was synthesized through the polyimidization of bis(trimethylsilyl)urea with 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). researchgate.net A wide-angle X-ray diffractogram of the resulting polymer revealed a pattern characteristic of a semi-crystalline material, indicating the presence of both ordered crystalline domains and disordered amorphous regions within the polymer structure. researchgate.net Such information is crucial for understanding the relationship between the polymer's molecular architecture, its processing, and its final physical properties.
| Reactants | Polymer Product | Characterization Technique | Key Finding |
| Bis(trimethylsilyl)urea, 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Novel Polyimide | Wide-Angle X-ray Diffraction (WAXD) | The polymer possesses a semi-crystalline structure. researchgate.net |
Chromatographic and Mass Spectrometric Analysis
Gas Chromatography (GC) for Reaction Monitoring and Product Identification
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds from a mixture. 6-napse.comniom.no In GC, a sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. drawellanalytical.com The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase, which is influenced by factors like boiling point and chemical affinity. niom.no Compounds are identified based on their retention time—the time it takes for a specific compound to travel through the column to the detector. niom.no
GC is a valuable tool for monitoring the progress of reactions involving this compound and for identifying the resulting products. dur.ac.ukresearchgate.net For example, the formation of N,N'-bis(trimethylsilyl)urea in a reaction mixture can be tracked by periodically analyzing aliquots with GC. dur.ac.uk Furthermore, GC is essential for the identification of this compound derivatives in complex samples. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains reference data for the bis(trimethylsilyl) derivative of urea, including its retention index (RI) on non-polar columns, which aids in its identification in GC analysis. nist.gov
| Compound | Analytical Method | Column Type | Retention Index (RI) |
| Urea, N,N'-bis(trimethylsilyl)- | Gas Chromatography (GC) | Non-polar | 1225 - 1249 nist.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sciencevivid.com It is used to determine the molecular weight of a compound, elucidate its chemical structure, and quantify its presence. sciencevivid.com In a typical mass spectrometer, molecules are ionized, accelerated, and then separated based on their m/z ratio by a mass analyzer before being detected. sciencevivid.com For structural elucidation, the fragmentation pattern of a molecule is analyzed. When a molecule is ionized, particularly through energetic methods like electron ionization (EI), it can break apart into smaller, characteristic fragment ions. uni-saarland.de Analyzing these fragments provides clues to the original molecular structure. nationalmaglab.org
For N,N'-bis(trimethylsilyl)urea, mass spectrometry confirms its molecular weight. nist.gov The fragmentation of trimethylsilylated (TMS) compounds follows predictable pathways, which aids in their identification. nih.govnih.gov While a detailed mass spectrum for this compound is not provided in the search results, general principles of TMS fragmentation apply. Common fragmentation patterns for TMS derivatives include the loss of a methyl group (a neutral loss of 15 Da) and the presence of characteristic ions such as the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73. These patterns are crucial for identifying the presence of TMS groups within an unknown analyte. nih.gov
| Compound Data | Value | Source |
| Chemical Formula | C₇H₂₀N₂OSi₂ | nist.gov |
| Molecular Weight | 204.4175 g/mol | nist.gov |
| Common TMS Fragment Ion | [Si(CH₃)₃]⁺ (m/z 73) | nih.gov |
| Common Neutral Loss | CH₃ (15 Da) | nih.gov |
Applications in Derivatization for Enhanced Analytical Resolution (e.g., GC-MS)
Many compounds, particularly those containing polar functional groups like -OH, -NH₂, and -COOH, are not sufficiently volatile or thermally stable for direct analysis by Gas Chromatography (GC). sigmaaldrich.comresearch-solution.com Derivatization is a chemical modification technique used to convert these non-volatile analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection. research-solution.comsemanticscholar.org Silylation, the introduction of a silyl group (such as a trimethylsilyl group), is one of the most common derivatization methods used for GC-MS analysis. sigmaaldrich.comtcichemicals.com
N,N'-bis(trimethylsilyl)urea (BSU or BTSU) is employed as an effective silylating agent. smolecule.com It reacts with compounds containing active hydrogens, such as amino acids and amines, to introduce trimethylsilyl (TMS) groups. sigmaaldrich.comsmolecule.com This process increases the volatility and decreases the polarity of the analytes, making them amenable to GC-MS analysis. For example, the derivatization of amino acids with silylating agents allows for their separation and identification by GC-MS, a task that is difficult with the underivatized, polar amino acids. sigmaaldrich.com This application is crucial for metabolic profiling and other areas where the comprehensive analysis of biological molecules is required. mdpi.com
Applications of Trimethylsilylurea in Materials Science Research
Polymer and Material Synthesis
Trimethylsilylurea is a key ingredient in the creation of advanced polymers, offering pathways to novel material structures and properties. chemimpex.com It is particularly valuable in the synthesis of silicon-containing polymers and high-performance polyimides. chemimpex.comresearchgate.net
Preparation of Silicon-Containing Polymers and Advanced Materials
N,N'-Bis(trimethylsilyl)urea is utilized in the preparation of silicon-containing polymers and materials that are important in sectors like electronics and coatings. chemimpex.com The incorporation of silicon into polymer backbones can yield materials with a unique combination of properties. mdpi.com These materials often exhibit enhanced thermal stability, durability, and specific surface characteristics. chemimpex.com For instance, BSU can be used as a cross-linking agent in the synthesis of siloxane-based polymers like poly(dimethylsiloxane) (PDMS), resulting in a highly cross-linked and durable polymer. innospk.com The combination of silicon and oxygen atoms with organic groups leads to the formation of new silicon-containing polymeric materials, providing a unique mix of properties and a broad spectrum of practical applications. mdpi.com The use of this compound is explored for developing advanced materials with tailored properties, such as improved thermal stability and mechanical strength. chemimpex.com
Synthesis of Novel Polyimides from Bis(trimethylsilyl)urea
A significant application of Bis(trimethylsilyl)urea is in the synthesis of novel polyimides, a class of polymers known for their exceptional thermal stability. researchgate.netresearchgate.net Research has demonstrated the successful polyimidization of Bis(trimethylsilyl)urea with dianhydrides to produce new polyimides. researchgate.net In one study, a novel polyimide was synthesized through the reaction of Bis(trimethylsilyl)urea with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) in a dimethylsulfoxide (DMSO) solvent. researchgate.netresearchgate.net The resulting polymer exhibited notable properties, which are detailed in the table below.
| Property | Finding | Source |
| Structure | Characterized as a new polyimide structure by 1H-NMR and FT-IR spectroscopy. | researchgate.netresearchgate.net |
| Inherent Viscosity | 0.385 dL/g. | researchgate.netresearchgate.net |
| Thermal Stability | Stable up to at least 430 °C with 10% weight loss. | researchgate.netresearchgate.net |
| Crystallinity | A wide-angle X-ray diffractogram indicated the polymer was semi-crystalline. | researchgate.net |
This synthesis method, which can be part of a one-pot polycondensation reaction, showcases the utility of silylated monomers in creating high-performance polymers. scirp.org The use of silylated diamines, such as BSU, has been a known strategy for preparing condensation polymers like polyimides. nih.gov
Surface Modification and Coating Technologies
This compound plays a critical role in altering the surface of materials and in the formulation of protective coatings. Its ability to introduce trimethylsilyl (B98337) groups allows for the precise tuning of surface energy, adhesion, and durability. chemimpex.comsmolecule.com
Role in Modifying Surface Properties of Materials
The modification of material surfaces is crucial for enhancing performance in various biological and industrial applications. mit.edu this compound and related compounds are employed to modify surfaces to achieve desired properties such as hydrophobicity and biocompatibility. smolecule.com For example, silylating agents can be used in the surface modification of photoanodes in solar cells, where they alter surface properties to improve device performance. researchgate.net The process involves the transfer of trimethylsilyl groups to the target surface, which can change how the material interacts with its environment. vulcanchem.com This technique can be used to reduce or eliminate protein adsorption and bacterial adhesion, which is critical for biomaterials. mit.edu
Development of Advanced Materials with Tailored Properties
The use of this compound is a key strategy in the broader effort to develop advanced materials where properties can be precisely tailored for specific applications. chemimpex.comvulcanchem.com By incorporating silicon into polymers or onto surfaces, researchers can engineer materials with enhanced thermal stability, improved mechanical strength, and specific surface functionalities. chemimpex.com This is part of a growing trend in materials science focusing on the development of advanced functional materials that meet the rigorous demands of modern manufacturing and technology. avanzarematerials.com For example, the synthesis of silicon-containing polyimides leads to materials with high thermal resistance for electronics and aerospace. mdpi.com Similarly, surface modification using silylating agents can create biocompatible surfaces for medical devices or hydrophobic coatings for self-cleaning applications. smolecule.comnih.gov The versatility of this compound as both a building block and a modifying agent makes it an invaluable tool for materials scientists aiming to create the next generation of high-performance materials. chemimpex.com
Enhancement of Thermal Stability in Polymeric Systems
The incorporation of silicon-containing compounds is a known strategy for improving the thermal resistance of polymers. This compound is explored in this context for its potential to introduce thermally stable linkages within a polymer matrix. chemimpex.com The thermal stability of polymers is a critical factor for applications in demanding environments, and additives or modifications that delay thermal degradation are of significant interest. numberanalytics.comrsc.org
Detailed research into the polycondensation reaction of bis(trimethylsilyl)urea with 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) in dimethylsulfoxide (DMSO) resulted in the synthesis of a novel polyimide. researchgate.net Thermogravimetric analysis (TGA) of this polymer demonstrated its high thermal stability. researchgate.net The findings indicate that the polymer is stable with a 10% weight loss occurring at a temperature of 430°C, showcasing the potential of this compound in creating heat-resistant polymers. researchgate.net The general mechanism for enhancing thermal stability in polymers often involves increasing molecular weight, creating cross-links between polymer chains, or incorporating inherently stable chemical structures, such as aromatic and imide rings. numberanalytics.commatec-conferences.org
Table 1: Thermal Properties of Polyimide Synthesized with Bis(trimethylsilyl)urea
| Property | Value | Source |
|---|---|---|
| 10% Weight Loss Temperature | 430°C | researchgate.net |
| Inherent Viscosity | 0.385 dL/g | researchgate.net |
| Polymer Structure | Semi-crystalline | researchgate.net |
Improvement of Mechanical Strength and Durability
The addition of silylating agents and fillers to polymer matrices is a common method for enhancing mechanical properties such as tensile strength and durability. mdpi.comnih.gov this compound is noted for its ability to enhance the durability of materials, particularly in coatings and sealants. chemimpex.com The improvement in these properties is often attributed to better interfacial adhesion between the polymer and any reinforcing fillers, as well as the potential for cross-linking, which can create a more robust material network. mdpi.comstmjournals.com
While the potential of this compound to improve mechanical strength is recognized, detailed quantitative studies specifying the degree of enhancement (e.g., percentage increase in tensile strength or Young's modulus) in polymer composites are not extensively detailed in the available literature. chemimpex.com However, in the related field of poly(urethane-urea)s (PUUs), the use of silylation on diamine monomers before polymerization has been shown to yield polymers with generally better mechanical properties compared to those prepared under standard conditions, highlighting the critical effect of silylation on the final mechanical performance. mdpi.com The incorporation of various fillers, such as nanoparticles or fibers, is a proven strategy to significantly enhance the mechanical strength of polymer composites. mdpi.commdpi.comresearchgate.net For instance, adding fillers like calcium carbonate or glass fibers can increase stiffness and strength. nih.govjournalamme.org
Formulation of Silicone-Based Products
This compound is a key reagent in the preparation of silicon-containing polymers and materials. chemimpex.com It serves as a versatile precursor and cross-linking agent in the formulation of various silicone-based products, including coatings and sealants. chemimpex.cominnospk.com Its function is critical in room-temperature-vulcanizing (RTV) silicone sealants, which are widely used in construction and industrial applications. sinosil.comgoogle.com
In these formulations, a silanol-terminated silicone polymer, such as polydimethylsiloxane (B3030410) (PDMS), forms the backbone of the sealant. innospk.comsinosil.com this compound or other silane (B1218182) crosslinkers react with the silanol (B1196071) groups on the polymer chains and with atmospheric moisture to form a durable, cross-linked elastomeric network. sinosil.comfarabi.university The silyl (B83357) groups facilitate the curing process at ambient temperatures. sinosil.com Other components in the formulation, such as fillers (e.g., fumed silica), plasticizers, and adhesion promoters, are added to adjust the sealant's viscosity, mechanical properties, and adhesion to various substrates. chemicalformulaservices.com
Table 2: Typical Components in an RTV Silicone Sealant Formulation
| Component | Chemical Example(s) | Function | Source(s) |
|---|---|---|---|
| Base Polymer | Silanol-terminated Polydimethylsiloxane (PDMS) | Provides the main polymer backbone and flexibility. | innospk.comsinosil.com |
| Crosslinker | Alkoxy, Acetoxy, or Oximino Silanes (including precursors like this compound) | Reacts with the base polymer and moisture to cure and form a network. | chemimpex.comsinosil.com |
| Filler | Fumed Silica (B1680970), Calcium Carbonate | Reinforces the sealant, controls viscosity, and improves mechanical properties. | chemicalformulaservices.com |
| Plasticizer | PDMS Silicone Fluid | Adjusts extrudability and flexibility. | sinosil.com |
| Adhesion Promoter | Silane Coupling Agents | Enhances bonding to substrates. | sinosil.comchemicalformulaservices.com |
| Catalyst | Organo-Tin compounds (e.g., DBTDL) | Controls the rate of the curing reaction. | sinosil.com |
Integration into Organometallic Frameworks for Material Design
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. jchemrev.comwikipedia.org The ability to functionalize the organic linkers before or after MOF assembly allows for the tailoring of the framework's properties for specific applications, such as catalysis, gas storage, or separation. nih.govresearchgate.net
While direct integration of the intact this compound molecule into a MOF structure is not prominently documented, its chemical functionalities suggest a strong potential as a precursor for creating functionalized linkers. Research has demonstrated the synthesis of MOFs functionalized with urea (B33335) groups to create specific hydrogen-bonding interactions for applications like anion binding. researchgate.netrsc.org Separately, strategies have been developed for the post-synthetic modification of MOFs using silane-functionalized molecules to graft new functionalities onto the framework. researchgate.netnih.gov
Given these precedents, this compound could be utilized in a multi-step synthesis. It can serve as a reagent to create organic linkers that possess urea groups. These urea-functionalized linkers can then be used to assemble a MOF, imparting hydrogen-bonding capabilities to the final material. researchgate.net This approach allows for the rational design of MOFs with tailored pore environments for selective guest recognition and catalysis. The synthesis of a new microporous MOF, NU-601, from a symmetrical urea tetracarboxylate strut demonstrates the viability of incorporating urea functionality into these advanced materials. researchgate.net
Future Directions and Emerging Research Avenues for Trimethylsilylurea
Exploration of Unconventional Synthetic Transformations
While well-established for the silylation of alcohols, amines, and carboxylic acids, the reactivity of trimethylsilylurea (also known as 1,3-Bis(trimethylsilyl)urea or BSU) offers substantial scope for unconventional synthetic applications. smolecule.comresearchgate.net Future research will likely focus on harnessing its unique structure for transformations beyond simple protection chemistry.
Detailed research findings indicate that the reactivity of BSU is governed by the nature of its Si-N bonds. smolecule.com The driving force for many of its reactions is the formation of stronger bonds, such as Si-O, compared to the original Si-N bond. smolecule.com This fundamental principle can be exploited for a variety of transformations:
Heterocycle Synthesis: BSU has shown potential in the synthesis of nitrogen- and oxygen-containing heterocycles. For instance, its reaction with diacylhydrazines can yield 1,3,4-oxadiazoles. researchgate.net Further investigation into its reactions with various bifunctional substrates could lead to new, efficient routes for synthesizing a wide array of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.
Dehydration and Condensation Reactions: The dehydration of this compound to form bis(trimethylsilyl)carbodiimide (B93060) is a known transformation. nih.gov This reactivity can be extended to other intermolecular and intramolecular condensation reactions. Its use as a water scavenger in sensitive reactions is an area ripe for exploration, potentially offering a milder alternative to other dehydrating agents.
Amide Bond Formation: BSU serves as an effective coupling reagent in the synthesis of amides from carboxylic acids and amines, proving particularly useful for sterically hindered substrates. smolecule.com Future work could focus on expanding the scope of this reaction, optimizing conditions for even more challenging couplings, and exploring its utility in peptide synthesis, where efficient amide bond formation is critical. researchgate.net
Table 1: Potential Unconventional Synthetic Applications of this compound
| Transformation Type | Substrate Class | Potential Product | Rationale for Exploration | Reference |
|---|---|---|---|---|
| Cyclization/Condensation | Diacylhydrazines | 1,3,4-Oxadiazoles | Leverages the oxophilicity of silicon to drive ring closure. | researchgate.net |
| Amide Coupling | Hindered Carboxylic Acids & Amines | Sterically Crowded Amides | Activates carboxylic acids to facilitate nucleophilic attack by amines. | smolecule.com |
| Ring Closure | Diamines | Cyclic Nitrogen Heterocycles | Silylation of diamines can facilitate subsequent cyclization reactions with reagents like phosgene. | researchgate.net |
| Dehydration | Aldoximes | Nitriles | The strong Si-O bond formation can drive the elimination of water. | researchgate.net |
Development of Novel Catalytic Systems Utilizing this compound Scaffolds
The urea (B33335) functional group is a cornerstone of many organocatalysts due to its ability to form hydrogen bonds and activate substrates. Modifying the this compound scaffold offers a promising strategy for developing novel, highly efficient catalytic systems. While BSU itself can act as a catalyst in certain reactions, future research will focus on designing more complex, chiral, and specialized catalysts derived from its basic structure. smolecule.comresearchgate.net
The journey of catalysts from stoichiometric to catalytic quantities is a key theme in modern chemistry, aiming for more economical and ecological processes. rsc.orgresearchgate.net Developing catalysts based on the this compound scaffold aligns with this objective. Research can proceed in several directions:
Chiral Organocatalysts: The synthesis of novel chiral ureas has demonstrated their potential as Lewis basic organocatalysts in reactions like epoxide ring-opening and aldol (B89426) condensations. researchgate.net By incorporating chiral moieties into the this compound framework, it is possible to create asymmetric catalysts for enantioselective transformations. The trimethylsilyl (B98337) groups could be used to tune solubility and steric properties, or they could be replaced with other functional groups post-synthesis.
Lewis Acid/Base Cooperative Catalysis: The this compound structure contains both Lewis basic nitrogen and oxygen atoms and potentially Lewis acidic silicon centers. This inherent duality could be exploited to design cooperative catalytic systems where different parts of the molecule activate different reaction partners simultaneously.
Catalyst Immobilization: The silyl (B83357) groups on the urea scaffold provide a handle for immobilization onto solid supports like silica (B1680970) or polymers. This would facilitate catalyst recovery and reuse, a key principle of green chemistry, making industrial processes more sustainable and cost-effective.
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, saving time and resources in the laboratory. open.ac.uk Advanced computational modeling of this compound can offer deep insights into its reactivity, guide the design of new experiments, and predict the properties of novel materials derived from it.
Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) can be applied to study various aspects of this compound chemistry: open.ac.ukresearchgate.net
Reaction Mechanism Elucidation: Computational studies can map out the detailed mechanisms of silylation and other BSU-mediated reactions. smolecule.comresearchgate.net By calculating the energies of transition states and intermediates, researchers can understand factors controlling reactivity and selectivity, such as the preference for O-silylation over N-silylation. open.ac.uk This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. smolecule.com
Predictive Reactivity: Modeling can predict how changes to the this compound structure will affect its reactivity. For example, replacing the methyl groups on the silicon atoms with other substituents could alter the compound's silylating power. Computational screening can identify the most promising derivatives for a specific application before they are synthesized. open.ac.uk
Material Design: When considering this compound as a building block for polymers or other materials, computational modeling can predict key properties like thermal stability, mechanical strength, and electronic characteristics. This predictive capability accelerates the design cycle for new materials with tailored functionalities.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Area of Investigation | Predicted Properties/Outcomes | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Energetics & Mechanisms | Transition state structures, activation barriers, reaction pathways, bond dissociation energies. | researchgate.net |
| Molecular Dynamics (MD) | Condensed Phase Properties | Diffusion kinetics, melting behavior, conformational flexibility, solvent effects. | open.ac.uk |
| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding | Analysis of electron density, nature of non-covalent interactions, bond critical points. | researchgate.net |
| Semi-empirical Methods (e.g., MNDO) | Screening & Large Systems | Rapid estimation of electronic structure, atomic charges, and reaction pathways for initial screening. | researchgate.net |
Integration with Nanotechnology for Tailored Material Fabrication
Nanotechnology involves the design and application of structures at the nanometer scale, and it is revolutionizing the manufacturing of materials with enhanced properties. nanochemigroup.czresearchgate.net this compound, as a potent silylating agent, is well-suited for the surface modification of nanomaterials, enabling the fabrication of tailored materials for specific, high-performance applications.
The process of silylation can dramatically alter the surface characteristics of a material, which is a cornerstone of nanofabrication. researchgate.nete3s-conferences.org Future research will focus on integrating this compound into nanofabrication workflows:
Surface Functionalization of Nanoparticles: Nanoparticles (e.g., silica, titanium dioxide, zinc oxide) often require surface modification to ensure compatibility with a host matrix (like a polymer), to prevent aggregation, or to introduce new functionalities. researchgate.net this compound can be used to create a hydrophobic, unreactive surface on these nanoparticles, improving their dispersion in non-polar media and enhancing the mechanical properties of the resulting nanocomposites. nanochemigroup.cz
Fabrication of Protective Coatings: Nanotechnology is used to develop advanced coatings with properties like enhanced chemical resistance, UV protection, and scratch resistance. nanochemigroup.cz this compound can be a key component in the formulation of such coatings, either by modifying nanofillers or by participating in the formation of the coating's cross-linked siloxane network. This can lead to highly durable surfaces for use in extreme environments. nanochemigroup.cz
Development of Nanostructured Materials: The creation of nanostructures with high surface area and controlled porosity is a key goal in materials science. researchgate.net this compound could be used as a reagent in sol-gel processes to control the condensation of precursors like tetraethoxysilane, thereby influencing the final porous structure of the resulting silica gel or aerogel. e3s-conferences.org
Q & A
Q. Example Table: H NMR Data for TMSU
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si(CH) | 0.15 | Singlet | 9H |
| Urea NH | 5.20 (broad) | Singlet | 2H |
Contradiction Analysis in TMSU Research
Q. How should researchers address discrepancies in the literature regarding TMSU’s hygroscopicity?
- Methodological Answer :
- Environmental Control : Conduct Karl Fischer titration to quantify water content in TMSU batches stored under argon vs. ambient air .
- Comparative Studies : Correlate hygroscopicity with particle size (via SEM) and crystallinity (via XRD) .
- Meta-Analysis : Use systematic reviews to identify methodological variations (e.g., drying protocols) across conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
